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Compound of Interest

Compound Name: 4-Methyl-3-oxopentanal

Cat. No.: B1628067 Get Quote

An In-Depth Technical Guide to 4-Methyl-3-oxopentanal: Structure, Properties, Synthesis, and

Reactivity

Abstract
4-Methyl-3-oxopentanal is a bifunctional β-dicarbonyl compound featuring both an aldehyde

and a ketone functional group. This unique structural arrangement imparts differential reactivity

at its two carbonyl centers, making it a valuable building block in organic synthesis. This

technical guide provides a comprehensive overview of 4-Methyl-3-oxopentanal, beginning

with its definitive nomenclature and structural features, including its existence in keto-enol

tautomeric forms. We will detail its physicochemical properties, spectroscopic signature, and

established laboratory synthesis methodologies. The guide further explores the compound's

chemical reactivity, focusing on selective transformations and its potential role in atmospheric

chemistry. This document is intended for researchers, chemists, and drug development

professionals seeking a thorough understanding of this versatile molecule.

Nomenclature and Structural Elucidation
IUPAC Name and CAS Registry
The systematic IUPAC name for this compound is 4-Methyl-3-oxopentanal.[1][2] The name

precisely describes its molecular architecture: a five-carbon "pentan-" chain with a terminal

aldehyde ("-al") at position 1, a ketone ("-oxo-") at position 3, and a methyl substituent at

position 4.[1] It is registered under the CAS Number 25044-03-5.[1][3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1628067?utm_src=pdf-interest
https://www.benchchem.com/product/b1628067?utm_src=pdf-body
https://www.benchchem.com/product/b1628067?utm_src=pdf-body
https://www.benchchem.com/product/b1628067?utm_src=pdf-body
https://www.benchchem.com/product/b1628067?utm_src=pdf-body
https://www.benchchem.com/product/b1628067
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-3-oxopentanal
https://www.benchchem.com/product/b1628067
https://www.benchchem.com/product/b1628067
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22566357.htm
https://www.guidechem.com/encyclopedia/4-methyl-3-oxopentanal-dic1394910.html
https://www.chemicalbook.com/ProductChemicalPropertiesCB22566357_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure and Key Features
The core structure of 4-Methyl-3-oxopentanal consists of a five-carbon backbone. Its most

significant feature is the presence of two carbonyl groups—an aldehyde and a ketone—in a

1,3-relationship, classifying it as a β-dicarbonyl compound.[1] This bifunctionality is central to its

chemical behavior, offering two distinct sites for reactions.[1] The terminal aldehyde group is

generally more electrophilic and sterically accessible than the internal ketone, a characteristic

that can be exploited for selective chemical transformations.[1]

Caption: Chemical structure of 4-Methyl-3-oxopentanal.

Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 4-Methyl-3-oxopentanal exists as an equilibrium mixture

of its keto and enol tautomers.[1] This process involves the migration of a proton and the

shifting of a double bond. The resulting enol form is stabilized by the formation of a conjugated

system and a potential intramolecular hydrogen bond between the enolic hydroxyl group and

the ketone's oxygen atom.[1] The position of this equilibrium is influenced by factors such as

solvent polarity. While the keto form is often more stable, the presence of the enol tautomer is

mechanistically critical for many of its reactions, particularly those involving the α-carbon.[1]

Caption: Keto-Enol tautomerism of 4-Methyl-3-oxopentanal.

Physicochemical Properties
The fundamental physicochemical properties of 4-Methyl-3-oxopentanal are summarized

below. This data is critical for designing experimental conditions, including solvent selection,

reaction temperature, and purification techniques.
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Property Value Source

IUPAC Name 4-Methyl-3-oxopentanal [1][2]

CAS Number 25044-03-5 [1][3][4]

Molecular Formula C₆H₁₀O₂ [1][2][4]

Molecular Weight 114.14 g/mol [1][2][3]

Boiling Point 54 °C (at 20 Torr) [3][5]

Predicted pKa 5.84 ± 0.23 [1][3][4]

Canonical SMILES CC(C)C(=O)CC=O [1][2][4]

InChIKey
ZJCLDUPTGISKMK-

UHFFFAOYSA-N
[2][4][6]

Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Methyl-3-
oxopentanal after synthesis or isolation.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. The most

characteristic signal is the aldehyde proton (-CHO), which is expected to appear significantly

downfield in the range of δ 9-10 ppm.[1] Due to coupling with the adjacent methylene

protons, this signal would likely appear as a triplet. Other expected signals include a multiplet

for the CH group at C4, a doublet for the two methyl groups at C4, and a signal for the

methylene protons at C2.

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for both carbonyl

carbons, with the aldehyde carbon appearing around δ 200 ppm and the ketone carbon

slightly more upfield. Six unique carbon signals would be expected in total.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong absorption bands

in the carbonyl region. The aldehyde C=O stretch typically appears around 1725-1740 cm⁻¹,

while the ketone C=O stretch appears around 1705-1725 cm⁻¹. The presence of both peaks

is a strong indicator of the bifunctional structure. The aldehyde C-H stretch also gives rise to

characteristic peaks around 2720 and 2820 cm⁻¹.
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Synthesis Methodologies
The laboratory preparation of 4-Methyl-3-oxopentanal often leverages the reactivity of

enolates with suitable electrophiles.

Synthesis from 3-Methyl-2-butanone
A documented method involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate.

[1] This approach builds the aldehyde functionality onto the ketone precursor.

Causality of Experimental Design: This synthesis is predicated on the ability to form an enol or

enolate intermediate from 3-Methyl-2-butanone. This nucleophilic intermediate then attacks the

electrophilic carbon of triethyl orthoformate, a protected form of formic acid. The subsequent

workup hydrolyzes the intermediate acetal to reveal the desired aldehyde functionality. The

choice of an orthoester is critical as it provides the single carbon and aldehyde oxygen

required.

Experimental Protocol:

Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve

3-Methyl-2-butanone in an appropriate aprotic solvent like THF. Cool the solution to a low

temperature (e.g., -78 °C).

Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA)

dropwise to generate the lithium enolate. The reaction is typically stirred for 30-60 minutes at

this temperature.

Electrophilic Attack: Add triethyl orthoformate to the enolate solution and allow the reaction to

slowly warm to room temperature and stir overnight.

Aqueous Workup: Quench the reaction with a mild acidic solution (e.g., saturated aqueous

NH₄Cl). This step hydrolyzes the diethyl acetal intermediate to the final aldehyde product.

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl

ether). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.
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Validation: Purify the crude product via column chromatography (silica gel). Confirm the

structure and purity of the final product using ¹H NMR and IR spectroscopy as described in

Section 3.

Synthesis Workflow

Reactants:
- 3-Methyl-2-butanone
- Triethyl orthoformate

- LDA (Base)

Enolate Formation &
Electrophilic Attack

(-78°C to RT)

Aqueous Acidic
Workup (Hydrolysis)

Extraction &
Column Chromatography

Product:
4-Methyl-3-oxopentanal

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanal.

Chemical Reactivity and Synthetic Utility
The Principle of Differential Reactivity
The synthetic value of 4-Methyl-3-oxopentanal stems from the differential reactivity of its two

carbonyl groups. The aldehyde is more reactive towards nucleophilic attack than the ketone

due to:

Less Steric Hindrance: The aldehyde has a hydrogen atom attached, making the carbonyl

carbon more accessible.

Greater Electrophilicity: The ketone's carbonyl carbon is attached to two electron-donating

alkyl groups, which slightly reduce its positive charge compared to the aldehyde.

This reactivity difference allows for selective reactions at the aldehyde position while leaving

the ketone intact, provided the reaction conditions are carefully controlled.

Selective Oxidation of the Aldehyde Moiety
The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 4-methyl-3-

oxopentanoic acid, without affecting the ketone.[1]
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Protocol for Selective Oxidation:

Dissolve 4-Methyl-3-oxopentanal in a suitable solvent such as acetone or a buffered

aqueous solution.

Slowly add a mild oxidizing agent. Common reagents for this selective transformation include

chromium trioxide (Jones reagent) or potassium permanganate (KMnO₄) under controlled pH

and temperature conditions.[1]

Monitor the reaction using Thin Layer Chromatography (TLC) to observe the consumption of

the starting material.

Upon completion, perform a workup to remove the oxidizing agent and isolate the carboxylic

acid product.

Purify the product, for example, by recrystallization or chromatography.

Caption: Selective oxidation of 4-Methyl-3-oxopentanal.

Potential Role in Atmospheric Chemistry
While specific studies on 4-Methyl-3-oxopentanal are limited, research on its close analog, 4-

oxopentanal (4-OPA), offers significant insight. 4-OPA is a known product of the atmospheric

degradation of larger biogenic volatile organic compounds like limonene.[1][7] Studies have

shown that 4-OPA reacts with ammonia and amines in atmospheric aerosols to form brown

carbon (BrC), which can impact the Earth's radiative balance.[7] Given the structural similarity,

it is highly probable that 4-Methyl-3-oxopentanal, if formed in the atmosphere, would

participate in similar browning reactions.

Current Research and Future Directions
Despite its utility as a synthetic intermediate, there are notable knowledge gaps in the scientific

literature regarding 4-Methyl-3-oxopentanal.[1]

Synthetic Applications: While its potential as a bifunctional building block is clear, detailed

studies exploring its use in the synthesis of complex molecules, including reaction yields and

stereochemical outcomes, are not widely reported.[1]
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Atmospheric Chemistry: The specific role and reaction kinetics of 4-Methyl-3-oxopentanal
in atmospheric processes remain largely unexplored.[1] Further investigation into its

formation from the degradation of biogenic VOCs and its potential to form brown carbon is

warranted.

Future research should focus on harnessing its differential reactivity for novel synthetic

pathways and quantifying its atmospheric abundance and reaction rates to better understand

its environmental impact.

Safety and Handling
4-Methyl-3-oxopentanal is intended for research use only.[1] Detailed toxicological and hazard

data are not readily available.[4] Standard laboratory safety protocols should be strictly

followed when handling this compound. This includes the use of personal protective equipment

(PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in

a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1628067#4-methyl-3-oxopentanal-iupac-name-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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